Elliptinium
Overview
Description
Elliptinium is a tetracyclic ammonium compound derived from ellipticine, a naturally occurring alkaloid found in plants of the Apocynaceae family . It is known for its antineoplastic properties and has been used in the treatment of metastatic breast cancer under the name Celiptium . This compound intercalates into DNA and inhibits topoisomerase II, making it a potent anticancer agent .
Preparation Methods
Elliptinium can be synthesized through various routes. One common method involves the demethylation of 9-methoxy-ellipticine, which is extracted from Ochrosia maculata . The demethylation process is typically carried out by refluxing the compound with a suitable demethylating agent. Industrial production methods often involve the large-scale extraction of ellipticine from plant sources, followed by chemical modification to produce this compound .
Chemical Reactions Analysis
Elliptinium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives. Sodium borohydride is a commonly used reducing agent.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. This is often achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Elliptinium has a wide range of scientific research applications:
Mechanism of Action
Elliptinium exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II . By intercalating into DNA, this compound disrupts the normal function of the DNA molecule, leading to the inhibition of DNA replication and transcription. This ultimately results in cell death. The inhibition of topoisomerase II further enhances its anticancer activity by preventing the relaxation of supercoiled DNA, which is necessary for DNA replication .
Comparison with Similar Compounds
Elliptinium is unique among similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Ellipticine: The parent compound from which this compound is derived.
9-Methoxy-ellipticine: A derivative of ellipticine with similar anticancer activity but different side effect profiles.
9-Hydroxy-ellipticine: Another derivative with potent anticancer activity, used in clinical trials.
This compound’s uniqueness lies in its specific ability to intercalate into DNA and inhibit topoisomerase II, making it a valuable compound in cancer research and treatment .
Properties
IUPAC Name |
2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18/h4-9,21H,1-3H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQRAQOSAPWELU-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N2O+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58337-35-2 (acetate), 58447-24-8 (iodide) | |
Record name | 2-Methyl-9-hydroxyellipticinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20866685 | |
Record name | 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58337-34-1 | |
Record name | 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58337-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-9-hydroxyellipticinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELLIPTINIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F1959S062 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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